Product packaging for N-(2,4-Dinitrophenyl)-DL-leucine(Cat. No.:CAS No. 10484-03-4)

N-(2,4-Dinitrophenyl)-DL-leucine

Cat. No.: B076913
CAS No.: 10484-03-4
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-UHFFFAOYSA-N
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Description

Historical Foundation of Dinitrophenylation in Biochemical Analysis

The genesis of dinitrophenylation in biochemical analysis can be traced back to the groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s. creative-biolabs.com Before Sanger's research, the exact chemical composition of proteins was a matter of debate, with some theories suggesting they were amorphous colloidal aggregates rather than molecules with a defined structure. creative-biolabs.com Sanger's quest to determine the amino acid sequence of insulin (B600854) necessitated a method to identify the N-terminal amino acid of a polypeptide chain. creative-biolabs.comnobelprize.org

This led to the development of what is now known as the Sanger method, which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), often referred to as Sanger's reagent. wikipedia.orgwikipedia.orgwikipedia.org This reagent reacts with the free amino group at the N-terminus of a protein under mildly alkaline conditions. nobelprize.org This reaction forms a stable dinitrophenyl (DNP) derivative, effectively "tagging" the first amino acid in the chain. nobelprize.orgwikipedia.org Subsequent acid hydrolysis breaks all the peptide bonds, releasing the amino acids. The DNP-amino acid, being bright yellow, can then be separated and identified chromatographically. nobelprize.org

Sanger's successful sequencing of insulin in 1955, a monumental achievement that earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that a protein has a precise and unique amino acid sequence. wikipedia.orgcreative-biolabs.comomic.ly This discovery was a cornerstone for understanding the relationship between a protein's primary structure and its biological function. creative-biolabs.com

Evolution of Dinitrophenyl Derivatives in Research Methodologies

The initial success of dinitrophenylation in protein sequencing spurred its widespread adoption and further evolution in research methodologies. While the Sanger method was laborious by modern standards, it laid the groundwork for subsequent advancements in protein chemistry. creative-biolabs.comwikipedia.org The core principle of N-terminal labeling and subsequent identification became a fundamental approach in biochemical analysis.

Over time, other reagents for terminal analysis, such as dansyl chloride, and more advanced sequencing techniques like Edman degradation, eventually superseded the dinitrophenylation method for complete protein sequencing due to their increased efficiency. wikipedia.org However, dinitrophenyl derivatives, including N-(2,4-Dinitrophenyl)-DL-leucine, continued to find applications in various research areas. For instance, Sanger's reagent has been used in the analysis of reduced and oxidized forms of glutathione (B108866) and cysteine in biological systems, often in conjunction with high-performance liquid chromatography (HPLC). wikipedia.org The stability of DNP-amino acids under acid hydrolysis conditions that cleave peptide bonds remains a valuable property. wikipedia.orgnih.gov

Furthermore, the reactivity of 1-fluoro-2,4-dinitrobenzene with primary amines has been exploited to derivatize these compounds for analytical purposes, including inhibiting the activity of certain enzymes. gbiosciences.com The study of various DNP-amino acids has also contributed to our understanding of their chemical properties, such as their dissociation constants in different solvent systems. researchgate.net

Scope and Significance of this compound in Academic Research

This compound, as a specific dinitrophenyl derivative, serves as a tangible example of the products of the Sanger reaction. Its primary significance in academic research lies in its role as a reference compound and an analytical standard. The synthesis and characterization of individual DNP-amino acids, including the DL-leucine form, were crucial for the successful application of the Sanger sequencing method. nobelprize.org By comparing the chromatographic behavior of the unknown DNP-amino acid from a protein hydrolysate to that of known synthetic standards like this compound, researchers could definitively identify the N-terminal residue.

While the "DL" designation indicates a racemic mixture of both the D and L isomers of leucine (B10760876), the study of individual stereoisomers, such as N-(2,4-Dinitrophenyl)-L-leucine, has also been important. nih.govlookchem.comtcichemicals.com The presence and function of D-amino acids in biological systems, once thought to be minor, is now a recognized field of study, with D-amino acids playing roles in various physiological processes. nih.gov

In contemporary research, this compound and other DNP-amino acids are used in studies focusing on analytical methodology development, such as in high-performance liquid chromatography (HPLC). researchgate.net The stability and spectral properties of these compounds make them useful for testing and optimizing separation and detection techniques. researchgate.net For example, research has investigated the stability of DNP-amino acids under different pH and light conditions to establish optimal analytical parameters. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC12H15N3O6
Molecular Weight297.27 g/mol
Melting Point98 °C
Boiling Point509.7°C at 760 mmHg
Flash Point262.1°C
Density1.412 g/cm³
pKa~3.0 ± 0.22
XLogP33.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Exact Mass297.09608521
Complexity403
Data sourced from PubChem and ChemicalBook. nih.govlookchem.comchemicalbook.comuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B076913 N-(2,4-Dinitrophenyl)-DL-leucine CAS No. 10484-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitroanilino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874321
Record name N-(2,4-DINITROPHENYL)LEUCINE
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Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10484-03-4, 1655-57-8
Record name N-(2,4-Dinitrophenyl)leucine
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Record name Leucine, N-(2,4-dinitrophenyl)-, DL-
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Record name N-(2,4-DINITROPHENYL)LEUCINE
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Record name N-(2,4-dinitrophenyl)-DL-leucine
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Synthetic Methodologies and Chemical Derivatization of Dinitrophenylated Leucine

Classical and Contemporary Synthetic Routes to N-(2,4-Dinitrophenyl)-DL-leucine

The quintessential method for synthesizing this compound is the Sanger reaction, which employs 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. youtube.com This classical approach has been a cornerstone in the N-terminal analysis of peptides and proteins for decades.

The reaction typically involves the treatment of DL-leucine with FDNB in a mildly alkaline aqueous solution, often using sodium bicarbonate to maintain the pH. researchgate.net The free, unprotonated amino group of leucine (B10760876) acts as a nucleophile, attacking the electron-deficient aromatic ring of FDNB. The reaction is generally carried out at room temperature with vigorous stirring for several hours. The resulting this compound, being a yellow crystalline solid, can then be isolated and purified.

While the fundamental Sanger reaction remains a prevalent and effective method, contemporary advancements have focused more on the analytical applications and the synthesis of related derivatives rather than developing entirely new synthetic pathways for the basic compound. However, modifications to the classical procedure often involve optimizing reaction conditions, such as solvent systems and pH, to improve yields and facilitate purification. For instance, the use of ethanol (B145695) as a co-solvent can aid in the dissolution of the reactants. researchgate.net

A general procedure for the synthesis can be summarized as follows:

DL-leucine is dissolved in an aqueous solution of sodium bicarbonate.

A solution of 1-fluoro-2,4-dinitrobenzene in a suitable organic solvent, such as ethanol, is added to the leucine solution.

The mixture is stirred at room temperature for a designated period, typically a few hours.

Upon completion, the reaction mixture is acidified, leading to the precipitation of the yellow this compound.

The product is then collected by filtration, washed, and can be further purified by recrystallization.

Reaction Mechanisms of Dinitrophenylation in Amino Acid Functionalization

The dinitrophenylation of amino acids, such as leucine, with Sanger's reagent proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This reaction is a classic example of the addition-elimination pathway common for aromatic compounds bearing strong electron-withdrawing groups.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated amino group (-NH2) of the leucine molecule on the carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom in 1-fluoro-2,4-dinitrobenzene. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the two nitro groups in the ortho and para positions. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

Formation of the Meisenheimer Complex: The Meisenheimer complex is a resonance-stabilized intermediate. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups. This delocalization stabilizes the intermediate, facilitating its formation.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group. This results in the formation of the stable N-(2,4-dinitrophenyl)-leucine product.

The presence of the two nitro groups is crucial for the reaction to proceed efficiently. They activate the aromatic ring towards nucleophilic attack and stabilize the intermediate complex, making the SNAr reaction feasible under relatively mild conditions.

Preparation of N-(2,4-Dinitrophenyl)-L-Leucine and N-(2,4-Dinitrophenyl)-D-Leucine Isomers

The synthesis of the individual stereoisomers, N-(2,4-dinitrophenyl)-L-leucine and N-(2,4-dinitrophenyl)-D-leucine, can be achieved through two primary strategies: direct synthesis from the corresponding chiral starting material or resolution of the racemic mixture.

Direct Synthesis: The most straightforward method is to perform the Sanger reaction using the enantiomerically pure L-leucine or D-leucine as the starting material. The reaction conditions and mechanism are identical to those for the racemic mixture. This approach yields the corresponding N-(2,4-dinitrophenyl)-L-leucine or N-(2,4-dinitrophenyl)-D-leucine directly, provided the starting amino acid is of high enantiomeric purity.

Resolution of the Racemic Mixture: Alternatively, the racemic this compound can be synthesized and then separated into its constituent enantiomers. This process is known as resolution.

Enzymatic Resolution: One of the effective methods for resolution is through the use of enzymes. For instance, penicillin G acylase has been shown to be effective in the resolution of N-phenylacetylated amino acids. google.com A similar enzymatic approach could potentially be applied to this compound, where an enzyme selectively hydrolyzes one enantiomer of a derivative (e.g., an ester or amide), allowing for the separation of the unreacted enantiomer. For example, acetyl-DL-alanine has been resolved using enzymatic methods. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Different types of CSPs, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates), have been successfully employed for the enantiomeric resolution of various amino acid derivatives. rsc.org The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Synthesis of Related Dinitrophenyl-Amino Acid and Peptide Derivatives

The dinitrophenylation reaction is not limited to leucine and can be applied to a wide range of amino acids and peptides. The synthesis of these derivatives generally follows the same principles as the Sanger reaction, though modifications may be necessary to accommodate the properties of different amino acid side chains or to achieve selective derivatization in peptides.

Dinitrophenylated Amino Acid Esters: To modify the properties of dinitrophenylated amino acids, such as their solubility or suitability for subsequent reactions, the carboxylic acid group can be esterified. For example, this compound methyl ester can be synthesized by first preparing the leucine methyl ester hydrochloride and then reacting it with FDNB. The esterification of amino acids can be achieved using various reagents, such as thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol, which are known to produce amino acid methyl esters in good yields. researchgate.netnih.gov

Dinitrophenylated Peptides: The synthesis of N-terminally dinitrophenylated peptides is a key application of the Sanger reaction. To synthesize a specific dinitrophenylated dipeptide, for example, N-(2,4-dinitrophenyl)-L-leucyl-glycine, one would typically start with the dipeptide L-leucyl-glycine and react it with FDNB under standard conditions.

For the synthesis of more complex peptides with an internal dinitrophenylated residue, a building block approach is necessary. This would involve synthesizing the N-(2,4-dinitrophenyl)amino acid with its carboxyl group protected, coupling it with another amino acid or peptide fragment, and then deprotecting as needed for further chain elongation. Standard peptide synthesis methodologies, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and protecting groups for amino and carboxyl functions, are employed in these syntheses.

Advanced Chromatographic and Spectrometric Analysis of N 2,4 Dinitrophenyl Dl Leucine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands out as a highly efficient and widely used method for the analysis of DNP-amino acids due to its high resolution and sensitivity. nih.govresearchgate.net It is a cornerstone technique for both qualitative and quantitative analysis of N-(2,4-Dinitrophenyl)-DL-leucine.

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating biomolecules, including DNP-amino acids. thermofisher.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of DNP-amino acids is influenced by their hydrophobicity; a lower degree of ionization leads to longer retention times. thermofisher.com

The separation of DNP-amino acids, including the diastereomers of this compound, has been successfully achieved on reversed-phase C18 columns. researchgate.net Gradient elution, often using a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile (B52724), is a common strategy. researchgate.net The strong UV absorbance of the DNP group, typically around 340 nm or 365 nm, facilitates sensitive detection. nih.govconicet.gov.ar

Chiral Stationary Phases and Chiral Derivatizing Reagents for Enantiomeric Resolution of DNP-Leucine

The separation of the enantiomers of DNP-leucine is a critical analytical challenge. This is often accomplished using two main HPLC strategies: chiral stationary phases (CSPs) and chiral derivatizing reagents (CDRs).

Chiral Stationary Phases (CSPs):

CSPs are columns where the stationary phase itself is chiral, allowing for direct separation of enantiomers. Several types of CSPs have been effectively used for the resolution of DNP-amino acids.

Cyclodextrin-based CSPs: Naphthylethylcarbamate-β-cyclodextrin bonded phases have been used to resolve various DNP-amino acids, with the resolution attributed to interactions with the naphthylethylcarbamate moiety. nih.gov Both native β-cyclodextrin and modified cyclodextrins like heptakis(3-O-methyl)-β-cyclodextrin have demonstrated good enantioselectivity for DNP-amino acids. capes.gov.br

Pirkle-type or π-acidic CSPs: These CSPs, such as those derived from (S)-N-(3,5-dinitrobenzoyl)leucine, are effective in separating π-basic aromatic derivatives of amino acids. knu.ac.kranalytics-shop.com The separation mechanism often involves π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich aromatic ring of the analyte derivative. knu.ac.kr

Quinine-based CSPs: Immobilized quinine (B1679958) on silica (B1680970) particles has been used to separate DNP-amino acid enantiomers. conicet.gov.ar The enantioselectivity of these phases can be influenced by mobile phase pH, with electrostatic interactions playing a key role. conicet.gov.ar

Polysaccharide-based CSPs: Amylose-based chiral columns, such as AmyCoat-RP, have been used for the separation of dipeptide stereoisomers, including those containing leucine (B10760876). nih.gov

Other CSPs: Chiral stationary phases based on (S)-tert-leucine and 3,5-dinitroaniline (B184610) are designed for separating amino acid derivatives. phenomenex.com

Chiral Derivatizing Reagents (CDRs):

An alternative approach is the use of a chiral derivatizing reagent to convert the enantiomers of leucine into diastereomers prior to analysis. These diastereomers can then be separated on a standard achiral HPLC column.

Marfey's Reagent and its Analogs: Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used CDR. nih.gov It reacts with the amino group of leucine to form diastereomeric DNP-L-alanine amide derivatives that can be separated by RP-HPLC. nih.govnih.gov A variant of Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (FDNP-L-Leu-NH2), has also been synthesized and used for the same purpose. researchgate.net

The following table summarizes the retention times and separation factors for amino acids derivatized with FDAA, illustrating the effectiveness of this approach.

Amino Acid DerivativeRetention Time (min)
DNP-L-allo-Thr19.01
di-DNP-L-threo-β-MeOTyr51.05
Conditions: C18 reversed-phase column (150 × 2.1 mm); mobile phase A: 5% acetic acid, mobile phase B: acetonitrile with 10% (v/v) methanol (B129727); linear gradient from 5 to 50% B in 50 min; flow rate: 250 μl/min. nih.gov

Optimization of Mobile Phase and Column Chemistry for DNP-Amino Acids

Optimizing the mobile phase and column chemistry is crucial for achieving successful separation of DNP-amino acids.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. thermofisher.comnih.gov The pH of the aqueous phase is a critical parameter, as it affects the ionization state and, consequently, the retention of the DNP-amino acids. conicet.gov.arresearchgate.net For instance, with quinine-based CSPs, maximum retention of DNP-amino acids was observed around pH 6. conicet.gov.ar The addition of modifiers like triethylamine (B128534) can also predictably alter column selectivity. nih.gov

Column Chemistry: The choice of stationary phase is fundamental. For RP-HPLC, C18 columns are common. researchgate.netnih.gov The particle size of the packing material also plays a role, with smaller particles generally providing higher efficiency. thermofisher.com For chiral separations, the selection of the appropriate CSP, as discussed previously, is paramount. nih.govconicet.gov.aranalytics-shop.com

Thin Layer Chromatography (TLC) in Dinitrophenyl-Amino Acid Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that has been historically important for the analysis of DNP-amino acids. nih.gov It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or cellulose) and a mobile phase. iitg.ac.in

For DNP-amino acids, various solvent systems have been employed. For example, a mixture of n-butanol, acetic acid, and water is a common mobile phase for separating amino acids on silica gel plates. reachdevices.com The separated DNP-amino acid spots are inherently colored (yellow), which allows for direct visualization, although visualization reagents like ninhydrin (B49086) can also be used for underivatized amino acids. iitg.ac.inreachdevices.com TLC can also be used for the resolution of enantiomeric mixtures of DNP-amino acids. nih.gov

A study on the separation of DNP-amino acid derivatives of L and D-enantiomers of leucine, among others, was conducted using HPTLC RP-18 plates, demonstrating the utility of TLC in chiral separations. researchgate.net

Capillary Electrophoresis (CE) for Dinitrophenylated Amino Acid Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like DNP-amino acids. nih.gov Separation in CE is based on the differential migration of analytes in an electric field.

CE has been successfully used to separate complex mixtures of DNP-labeled amino acids. nih.gov The use of cyclodextrins (CDs) as chiral selectors in the background electrolyte allows for the enantiomeric separation of DNP-amino acid racemates. nih.gov Combining different CDs and other additives like polyvinyl pyrrolidone (PVP) can achieve the separation of dozens of DNP-amino acid constituents in a single run. nih.gov Detection is often performed using UV absorbance. creative-proteomics.com

Mass Spectrometry (MS) Coupling for Enhanced Detection and Identification

Coupling chromatographic techniques like HPLC and CE with Mass Spectrometry (MS) provides a powerful tool for the analysis of this compound and its derivatives. MS offers high sensitivity and, crucially, structural information, which aids in the definitive identification of the compounds. nih.govnih.gov

HPLC-MS has been used in the analysis of amino acids derivatized with reagents like FDAA, where the mass spectrometer helps to identify the resulting diastereomers. nih.gov Sheathless CE-MS has also been employed for the analysis of amino acid isomers like isoleucine and leucine, demonstrating the potential for high-sensitivity analysis of closely related compounds. researchgate.net The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ for this compound is predicted to be 298.10338. uni.lu

The combination of a separation technique with MS provides a two-dimensional analysis that significantly enhances the confidence in the identification and quantification of this compound in complex samples.

LC-MS/MS Approaches for DNP-Amino Acid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the comprehensive analysis of amino acids, offering high sensitivity and selectivity. restek.comnih.govnih.gov This technique is particularly valuable for the analysis of DNP-derivatized amino acids, including this compound. The derivatization of amino acids with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is a common strategy to enhance their chromatographic retention and detection. gbiosciences.comchromatographyonline.com

The general workflow for DNP-amino acid profiling by LC-MS/MS involves several key steps:

Sample Preparation and Derivatization: The initial step involves the hydrolysis of proteins or peptides into their constituent amino acids. gbiosciences.comresearchgate.net This is followed by derivatization with DNFB, which reacts with the primary amino groups of the amino acids to form DNP-amino acids. gbiosciences.comstackexchange.com

Chromatographic Separation: The resulting mixture of DNP-amino acids is then separated using liquid chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the DNP derivatives. researchgate.netnih.gov The use of a C18 or other suitable column allows for the effective separation of the various DNP-amino acids.

Mass Spectrometric Detection: Following separation, the DNP-amino acids are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique that generates charged molecules from the eluting analytes. nih.govaau.dk

Tandem Mass Spectrometry (MS/MS): In the tandem mass spectrometer, specific precursor ions (the protonated or deprotonated DNP-amino acid molecules) are selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ions into characteristic product ions. The specific transitions from precursor to product ions are then monitored for quantification, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). This provides a high degree of specificity, minimizing interferences from other compounds in the sample. nih.govnih.gov

Recent studies have highlighted the effectiveness of LC-MS/MS for the analysis of D-amino acids after derivatization with reagents similar to DNFB, such as Marfey's reagent. chromatographyonline.com These methods demonstrate excellent resolution of enantiomeric pairs and high reproducibility. chromatographyonline.com While direct analysis of underivatized amino acids by LC-MS/MS is possible, derivatization with agents like DNFB often improves chromatographic performance and detection sensitivity. nih.govrestek.com

The table below summarizes typical parameters for the LC-MS/MS analysis of DNP-amino acids.

ParameterDescription
Chromatography
ColumnReversed-phase (e.g., C18)
Mobile PhaseA gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid)
Mass Spectrometry
IonizationElectrospray Ionization (ESI), typically in negative ion mode for DNP derivatives
Analysis ModeTandem Mass Spectrometry (MS/MS)
DetectionMultiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

Ionization Techniques and Fragmentation Patterns of DNP-Leucine Derivatives

The successful mass spectrometric analysis of this compound and its derivatives is highly dependent on the choice of ionization technique and the understanding of their fragmentation patterns.

Ionization Techniques:

Electrospray ionization (ESI) is the most common ionization method for the analysis of DNP-amino acids. nih.gov ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. For DNP-leucine, which possesses acidic and basic functional groups, ESI can be performed in either positive or negative ion mode. However, due to the presence of the electron-withdrawing dinitrophenyl group, negative ion mode is often preferred, as it readily forms stable [M-H]⁻ ions. researchgate.net

Fragmentation Patterns:

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of the selected precursor ion of DNP-leucine. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation and quantification.

Upon collisional activation, the deprotonated N-(2,4-dinitrophenyl)amino acids undergo characteristic fragmentation pathways. researchgate.netresearchgate.net For DNP-leucine, the fragmentation is influenced by the structure of both the dinitrophenyl group and the leucine side chain.

A notable fragmentation pathway for deprotonated N-(2,4-dinitrophenyl)amino acids involves a gas-phase cyclization reaction. researchgate.netresearchgate.net This process often leads to the sequential elimination of carbon dioxide (CO₂) and water (H₂O), resulting in the formation of a deprotonated benzimidazole-N-oxide derivative. researchgate.netresearchgate.net

The fragmentation of DNP-leucine derivatives can also involve cleavage of the side chain. nih.gov The specific fragmentation patterns can be used to distinguish between isomers, such as leucine and isoleucine, which have the same molecular weight. nih.gov By analyzing the relative abundances of specific fragment ions, it is possible to differentiate between these isomers. nih.gov

The table below presents a summary of predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in ion mobility-mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺298.10338163.3
[M+Na]⁺320.08532166.2
[M-H]⁻296.08882165.2
[M+NH₄]⁺315.12992188.9
[M+K]⁺336.05926157.2
[M+H-H₂O]⁺280.09336165.3
[M+HCOO]⁻342.09430194.8
[M+CH₃COO]⁻356.10995193.1
[M+Na-2H]⁻318.07077167.5
[M]⁺297.09555159.7
[M]⁻297.09665159.7
m/z: mass-to-charge ratio

Data sourced from PubChemLite. uni.lu

Spectroscopic Detection Principles for Dinitrophenyl Chromophores

The dinitrophenyl (DNP) group attached to an amino acid acts as a strong chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This property is the basis for the spectroscopic detection and quantification of DNP-amino acids like this compound. gbiosciences.comstackexchange.com

The principle of detection relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution containing a DNP-amino acid at its wavelength of maximum absorbance (λmax), its concentration can be determined.

The UV-Vis absorption spectrum of a DNP compound is characterized by distinct absorption bands. For instance, 2,4-dinitrophenol (B41442) (DNP) in its neutral form exhibits an absorption maximum around 360 nm. researchgate.net The exact λmax can be influenced by the solvent and the pH of the solution. researchgate.net In an alkaline medium, the formation of the dinitrophenolate ion can cause a red shift (a shift to a longer wavelength) in the absorption maximum. researchgate.net The derivatization of amino acids with reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, results in derivatives that can be detected by UV absorption at around 340 nm. nih.gov

The derivatization of proteins with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to quantify carbonyl groups, a marker of protein oxidation, also utilizes the spectroscopic properties of the DNP chromophore. The resulting derivatized protein can be measured spectrophotometrically, with a modified assay showing a maximum absorbance at 450 nm in the presence of NaOH. nih.gov

The table below outlines the typical UV-Vis absorption characteristics of DNP-related compounds.

Compound/DerivativeConditionApproximate λmax (nm)
2,4-Dinitrophenol (Neutral)-360 researchgate.net
2,4-Dinitrophenol (Anion)Alkaline pH410 researchgate.net
FDNP-Val-NH₂ Derivatives-340 nih.gov
DNPH-derivatized proteinWith NaOH450 nih.gov

The colored nature of the DNP derivatives also allows for their visual detection, which was a key aspect of early protein sequencing methods developed by Sanger. gbiosciences.comstackexchange.com While modern techniques rely on more sensitive spectrophotometric and mass spectrometric detection, the underlying principle of using the DNP chromophore for detection remains fundamental.

Stereochemical and Biochemical Research Applications of N 2,4 Dinitrophenyl Dl Leucine

Application in N-Terminal Amino Acid Sequencing Methodologies

The compound N-(2,4-Dinitrophenyl)-DL-leucine and its related derivatives have been instrumental in the field of protein chemistry, particularly in the elucidation of primary protein structure through N-terminal amino acid sequencing. This involvement is deeply rooted in the foundational methods developed for protein sequencing.

Historical Context of Sanger's Reagent in Protein Primary Structure Elucidation

The pioneering work of Frederick Sanger in the 1940s and 1950s laid the groundwork for determining the precise amino acid sequence of proteins. creative-biolabs.com Prior to Sanger's research, the exact chemical composition of proteins was a matter of debate, with some theories suggesting they were amorphous collections of amino acids rather than molecules with a defined, genetically determined sequence. creative-biolabs.comhistoryofinformation.com Sanger's successful sequencing of the two polypeptide chains of bovine insulin (B600854), completed in 1955, was a landmark achievement that definitively proved proteins have a specific primary structure. creative-biolabs.comhistoryofinformation.com This monumental work earned him his first Nobel Prize in Chemistry in 1958. creative-biolabs.com

At the heart of Sanger's method was the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now widely known as Sanger's reagent. creative-biolabs.comquora.com This chemical reacts with the free amino group of the N-terminal amino acid of a polypeptide chain. quora.com Following the reaction, the entire polypeptide is hydrolyzed, breaking it down into its individual amino acids. The N-terminal amino acid, now labeled with a dinitrophenyl (DNP) group, could be identified due to its characteristic properties, such as its yellow color. historyofinformation.com By applying this method to various peptide fragments of the insulin molecule and analyzing the overlapping sequences, Sanger was able to piece together the complete primary structure. historyofinformation.com This approach, though laborious, provided the first concrete evidence for the defined sequence of amino acids in a protein. creative-biolabs.com

Methodological Refinements for DNP-Amino Acid Identification in Sequencing

Following Sanger's initial work, various methodological refinements were developed to improve the identification of DNP-amino acids. A key aspect of these refinements was the use of chromatography to separate and identify the DNP-amino acid derivatives. historyofinformation.comnih.gov Techniques like paper chromatography and later thin-layer chromatography (TLC) were employed to resolve the mixture of DNP-amino acids obtained after hydrolysis. nih.govnih.gov The success of protein sequencing was heavily reliant on the accurate identification of these derivatives. nih.gov

The choice of analytical method was often dictated by factors such as cost, the availability of instrumentation, and the required sensitivity. nih.gov While Sanger's method was revolutionary, it was a destructive method, requiring the complete hydrolysis of the peptide to identify a single N-terminal residue. This was later superseded by Pehr Edman's method of stepwise degradation, which allowed for the sequential removal and identification of N-terminal amino acids. nih.gov However, the fundamental principle of N-terminal labeling established by Sanger, and the identification of the resulting derivatives, remained a cornerstone of protein sequencing for many years. The derivatization to form DNP-amino acids, including this compound, was a critical step in this foundational methodology.

Enantioselective Analysis in D-Amino Acid Research

In recent years, the focus of research involving this compound and its analogs has shifted towards the enantioselective analysis of D-amino acids in biological systems. While it was once believed that only L-amino acids were biologically significant in mammals, a growing body of evidence has revealed the presence and important physiological roles of their D-enantiomers. illinois.edu D-amino acids such as D-serine and D-aspartate are now known to be involved in processes like learning and memory. illinois.edu The study of these endogenous D-amino acids requires highly sensitive and selective analytical methods to distinguish them from the much more abundant L-enantiomers in complex biological samples. illinois.edu

Quantification of D- and L-Amino Acids in Complex Biological Matrices for Research

The quantification of D- and L-amino acids in complex biological matrices is crucial for understanding their physiological and pathological roles. illinois.edu Derivatives of N-(2,4-dinitrophenyl)-leucine are utilized in methods developed for this purpose. For instance, a method using Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) derivatization followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully applied to analyze D- and L-amino acids in HepG2 cells and their culture medium. researchgate.net This research demonstrated the biosynthesis of D-aspartate and D-serine in these cells. researchgate.net

Another study employed a similar LC/MS/MS method with L-FDLA derivatization to simultaneously measure ten chiral amino acids in aged mouse brain samples. nih.gov The findings revealed age-related changes in the levels of D-serine, D-aspartate, and D-phenylalanine in different brain regions, suggesting a role for these D-amino acids in the aging process. nih.gov Furthermore, the analysis of human urine using a chiral derivatizing agent has allowed for the quantification of various D-amino acids, which may serve as potential biomarkers for conditions like chronic kidney disease. mdpi.com

Table 1: Examples of D- and L-Amino Acid Quantification in Biological Samples

Biological MatrixAnalytical MethodKey FindingsReference
HepG2 Cells & Culture MediumL-FDLA derivatization with LC/MS/MSD-Asp and D-Ser are biosynthesized in HepG2 cells. researchgate.net
Aged Mouse BrainL-FDLA derivatization with LC/MS/MSAging decreased D-Ser and D-Asp in the hippocampus and increased D-Phe in the thalamus. nih.gov
Human UrineChiral derivatization with LC-ESI-MS/MSMeasurable concentrations of many D-amino acids were found, with potential as disease biomarkers. mdpi.com

Indirect Chiral Resolution Using Nα-(5-Fluoro-2,4-Dinitrophenyl)-L-Leucinamide (L-FDLA) and Related Reagents

Indirect chiral resolution is a powerful technique for separating enantiomers. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which have different physicochemical properties and can be separated using non-chiral chromatography. mdpi.com Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) is an advanced chiral derivatizing reagent that has shown high sensitivity and excellent separation for derivatized chiral amino acids compared to its predecessor, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. mdpi.com

The use of L-FDLA allows for the separation of the resulting diastereomeric amino acid derivatives on conventional reversed-phase high-performance liquid chromatography (HPLC) columns. mdpi.com This approach is compatible with mass spectrometry, providing a highly selective and sensitive method for the analysis of amino acid enantiomers in crude biological samples. mdpi.com The derivatization with L-FDLA converts the amino acid enantiomers into diastereomers that can be effectively resolved, enabling the detection of low levels of D-amino acids. mdpi.com

Other related reagents, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), have also been developed and used as chiral derivatizing agents for determining the enantiomeric purity of amino acids via HPLC. sigmaaldrich.com

Investigation of Endogenous and Exogenous D-Amino Acid Profiles in Research Models

The application of these enantioselective analytical methods has been instrumental in investigating the profiles of both endogenous (produced within the body) and exogenous (originating from external sources) D-amino acids in various research models. chromatographyonline.com It is now understood that D-amino acids in mammals can originate from food intake, gut bacteria, and intrinsic biosynthesis. chromatographyonline.com

Research using L-FDLA derivatization has contributed to understanding the distribution and changes of D-amino acids in different physiological and pathological states. For example, a study on late-life depression patients and healthy controls analyzed serum chiral amino acids after derivatization. researchgate.net The results showed significant differences in the levels of glycine, L-threonine, and D-methionine between the two groups, suggesting these could be potential biomarkers for late-life depression. researchgate.net

The investigation of D-amino acid profiles extends to various tissues and fluids, providing insights into their potential roles in neurological disorders, cancer, and kidney diseases. chromatographyonline.com The ability to accurately quantify these low-abundance enantiomers in complex biological systems is critical for advancing our understanding of their functions and their potential as diagnostic and therapeutic targets. illinois.educhromatographyonline.com

Role in Peptide Chemistry and Modified Peptide Studies

The introduction of the N-(2,4-dinitrophenyl) group to leucine (B10760876), and subsequently into peptides, offers distinct advantages for their structural and functional analysis.

The derivatization of peptides with the DNP group, often accomplished using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is a foundational technique in protein chemistry. gbiosciences.comwikipedia.org This method allows for the labeling of the N-terminal amino acid of a peptide. wikipedia.org In the context of this compound, its incorporation into a peptide sequence provides a specific tag that can be readily identified during peptide mapping and structural elucidation.

Peptide mapping is a critical quality control and characterization method for protein therapeutics, involving the enzymatic digestion of a protein followed by the separation and identification of the resulting peptides, typically by high-performance liquid chromatography (HPLC). The DNP group, being a strong chromophore, allows for the sensitive detection of the labeled peptide fragments using UV-Vis spectrophotometry. ebi.ac.uk While the primary use of DNFB is for N-terminal labeling, the synthesis of peptides using pre-derivatized amino acids like this compound allows for the placement of the DNP label at specific internal positions within a peptide chain.

The process involves the separation of DNP-derivatized amino acids and peptides using techniques like partition chromatography or HPLC. nih.govanaspec.com The resolution of stereoisomers of DNP-amino acids and peptides has been demonstrated on chiral stationary phases, highlighting the importance of stereochemistry in these analytical separations. nih.gov

Table 1: Applications of DNP-Derivatization in Peptide Analysis

ApplicationTechniquePurpose
N-terminal Amino Acid AnalysisReaction with DNFB, followed by hydrolysis and chromatographyIdentification of the first amino acid in a peptide sequence. wikipedia.org
Peptide MappingHPLC with UV detectionTo generate a unique "fingerprint" of a protein for identity confirmation and to detect modifications. ebi.ac.uk
Structural ElucidationMass Spectrometry of DNP-peptidesTo determine the sequence and identify post-translational modifications of peptides.

The DNP group is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule such as a protein or peptide. chemicalbook.comnih.gov Consequently, peptides labeled with the DNP group, including those containing N-(2,4-Dinitrophenyl)-leucine, are instrumental in immunological research.

These DNP-labeled peptides are used to:

Generate and characterize anti-DNP antibodies: By immunizing animals with DNP-conjugated peptides, researchers can produce monoclonal or polyclonal antibodies with high specificity for the DNP moiety. nih.gov

Study antibody-antigen interactions: The binding of anti-DNP antibodies to DNP-labeled peptides serves as a model system for investigating the principles of molecular recognition, affinity, and specificity in the immune system. Studies have shown that the interaction of antibodies with the DNP group can be highly specific.

Investigate immune responses: DNP-labeled peptides can be used to probe for hapten-specific immune responses, such as delayed-type hypersensitivity. chemicalbook.com

Research has demonstrated that a significant percentage of clinical-stage therapeutic antibodies exhibit binding to DNP conjugated to albumin, and this interaction can be predictive of unfavorable properties like polyreactivity and self-association. nih.gov This highlights the importance of the DNP group in understanding antibody behavior.

Enzymatic Interactions and Kinetic Studies in Research Settings

The interaction of this compound with enzymes is a less explored area compared to its use in peptide chemistry. However, the principles of dinitrophenylation of proteins provide a basis for its potential applications in enzymology.

The reagent used to synthesize N-(2,4-Dinitrophenyl)-leucine, DNFB, is known to react with nucleophilic amino acid residues in proteins, such as the amino groups of lysine (B10760008) or the N-terminus, and the sulfhydryl group of cysteine. gbiosciences.com This modification, known as dinitrophenylation, can alter the catalytic activity and regulatory properties of enzymes. gbiosciences.com

For instance, the dinitrophenylation of fructose-1,6-diphosphatase has been shown to increase its catalytic activity and shift its optimal pH. gbiosciences.com In the case of the mitochondrial cytochrome b-c1 complex, DNFB inhibits reductase activity by modifying amino groups, which in turn affects electron transfer and proton translocation. gbiosciences.com While these studies utilize the general reagent DNFB, they establish the principle that the DNP group can act as a potent modulator of enzyme function. This compound itself could potentially be used in a more targeted manner to probe the active sites or allosteric sites of enzymes that have an affinity for the leucine side chain.

N-acyl-DL-amino acids are commonly used in the kinetic resolution of amino acids, where an enzyme, such as an acylase, stereoselectively hydrolyzes the L-enantiomer, leaving the D-enantiomer unmodified. harvard.edu This allows for the separation of the two enantiomers. While specific studies on the enzymatic resolution of this compound are not widely reported in the surveyed literature, it is plausible that this compound could serve as a substrate for certain acylases or proteases. The bulky and hydrophobic DNP group would likely influence the binding and turnover rates, providing insights into the steric and electronic constraints of the enzyme's active site.

Furthermore, this compound could potentially act as an inhibitor analogue for enzymes that process leucine-containing substrates. By binding to the active site without undergoing a reaction, or by reacting to form an irreversible adduct, it could be used to study the mechanism of these enzymes. For example, a DNP-labeled peptidyl diazomethyl ketone has been successfully used as an inhibitor of cathepsin B and L-like proteases, demonstrating the utility of the DNP group in designing enzyme inhibitors.

Theoretical Considerations and Computational Approaches in Dinitrophenylation Chemistry

Quantum Chemical Studies of Dinitrophenyl Moiety Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.net In the context of the dinitrophenyl (DNP) moiety, these studies focus on understanding how the electron-withdrawing nature of the two nitro groups influences the reactivity of the aromatic ring and the attached amino acid.

DFT methods are used to calculate various molecular properties and reactivity descriptors. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to nucleophilic and electrophilic attack. In the dinitrophenyl group, the strong electron-withdrawing effect of the nitro groups creates a significant electron deficiency on the aromatic ring, particularly at the positions ortho and para to the nitro groups. This makes the carbon atom bonded to the amino group highly electrophilic and susceptible to nucleophilic attack, which is the fundamental principle of the Sanger reagent's reaction with amino acids.

Quantum chemical studies can also determine global chemical reactivity descriptors, which predict the relative stability and reactivity of the molecule. researchgate.net Furthermore, the molecular electrostatic potential (MEP) map visually represents the charge distribution and identifies the electron-rich and electron-poor regions of the molecule, confirming the sites for electrophilic and nucleophilic reactions. researchgate.net For example, in related nitroaromatic compounds, the regions around the nitro groups are highly electronegative, while the aromatic protons and the carbon atoms of the ring are electropositive, indicating their susceptibility to nucleophilic attack. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Significance
HOMO (Highest Occupied Molecular Orbital) Indicates the ability to donate an electron; associated with nucleophilic character.
LUMO (Lowest Unoccupied Molecular Orbital) Indicates the ability to accept an electron; associated with electrophilic character.
Energy Gap (HOMO-LUMO) A smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. researchgate.net

| Fukui Functions | Provide a more detailed, atom-specific measure of reactivity for nucleophilic, electrophilic, and radical attacks. researchgate.net |

Molecular Modeling and Simulation of DNP-Amino Acid Interactions in Separation Systems

Molecular modeling and simulation techniques are invaluable for understanding the separation of DNP-amino acids in chromatographic systems. benthamopen.com These methods provide a molecular-level view of the interactions between the DNP-amino acid analyte and the stationary phase, which is crucial for optimizing separation processes like High-Performance Liquid Chromatography (HPLC). benthamopen.comnih.gov

Molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the formation of complexes between analytes and selectors, such as cyclodextrins or chiral stationary phases. nih.gov These simulations can calculate the interaction energies, which are typically broken down into van der Waals and electrostatic contributions. For instance, in the separation of amino acid enantiomers using β-cyclodextrin, the greatest contribution to the interaction energy comes from the van der Waals term, while the discrimination between enantiomers is primarily due to electrostatic differences. nih.gov

Simulations can reveal the preferred orientation and position of the DNP-amino acid within the chiral selector's cavity. nih.gov This information helps in understanding why certain enantiomers are retained longer than others. The modeling can predict the formation of inclusion complexes, where the DNP-leucine molecule or parts of it, like the isobutyl side chain or the dinitrophenyl group, fit into a hydrophobic cavity of a stationary phase. The stability of these complexes, governed by non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions, directly influences the retention time and separation efficiency. nih.govscirp.org

| Hydrogen Bonding | Can provide specificity and stability to the analyte-selector complex, influencing retention and resolution. scirp.org |

Stereoselective Recognition Mechanisms at the Molecular Level

The separation of enantiomers, such as N-(2,4-Dinitrophenyl)-L-leucine and N-(2,4-Dinitrophenyl)-D-leucine, relies on stereoselective recognition by a chiral selector. benthamopen.com Computational studies are instrumental in deciphering the molecular mechanisms behind this recognition.

Molecular dynamics simulations can be employed to investigate the subtle differences in how two enantiomers interact with a chiral environment. scirp.org By calculating the binding free energy for each enantiomer, researchers can predict which one will form a more stable complex with the selector, corresponding to the experimentally observed elution order in chromatography. scirp.org

These simulations provide a dynamic picture of the interactions. For example, the number and duration of hydrogen bonds between each enantiomer and the chiral selector can be monitored over time. scirp.org The analysis might reveal that one enantiomer can form more stable or a greater number of hydrogen bonds, or that it fits more snugly into a binding pocket of the selector due to its specific 3D arrangement of substituents (the isobutyl group, the carboxyl group, and the DNP group around the chiral center). nih.govscirp.org The dinitrophenyl moiety itself can play a significant role through π-π stacking interactions with aromatic groups on the stationary phase. The precise geometry of the chiral center in the leucine (B10760876) part of the molecule dictates the optimal orientation for these multiple interactions to occur simultaneously, leading to the discrimination between the L- and D-forms.

Emerging Research Directions and Future Perspectives

Development of Novel Dinitrophenyl-Based Chiral Derivatizing Reagents

The foundational principle of using 2,4-dinitrofluorobenzene (Sanger's reagent) for derivatization has inspired the development of a new generation of chiral derivatizing agents (CDAs) based on the dinitrophenyl moiety. The goal is to enhance reaction kinetics, improve the resolution of diastereomers, and increase detection sensitivity, particularly for mass spectrometry (MS).

A significant advancement in this area is the family of reagents based on Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). mdpi.com This reagent reacts with the primary amine group of amino acids to form diastereomeric derivatives that can be readily separated by reverse-phase liquid chromatography. mdpi.com Building on this concept, researchers have developed variants by substituting the L-alanine portion with other amino acids to optimize separation for specific analytical challenges.

A notable example is Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), which incorporates an L-leucine amide. researchgate.net This reagent has been successfully used for the sensitive detection and quantification of D- and L-amino acids in complex biological samples, such as cell lysates and culture media, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The development of such reagents demonstrates a clear trend towards creating a portfolio of dinitrophenyl-based CDAs, allowing analysts to choose the optimal reagent for a given set of amino acids and matrix, thereby improving separation efficiency and accuracy. mdpi.commdpi.com The continuous progress in developing new CDAs is crucial for advancing chiral analysis by enabling the separation of an increasing number of chiral amino acids with a single chiral selector, often in combination with high-resolution ion mobility spectrometry (IMS). nih.gov

Reagent NameFull Chemical NameApplication Highlight
Marfey's Reagent (FDAA) Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideWidely used for chiral analysis of amino acids, forming diastereomers separable by LC-MS. mdpi.comnih.gov
FDLA Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamideUsed for quantifying amino acid enantiomers in HepG2 cells via LC-MS/MS. researchgate.net
S-NIFE N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl esterA non-DNP example showing the trend in developing new reagents for chiral separation via DMS-MS. acs.org
DBD-S-M-Pro 4-(N,N-dmethylaminosulfonyl)-2,1,3-benzoxadiazole-(2-succinimidoxy)-trans-2-methyl-L-prolineA fluorescent CDA for sensitive determination of free chiral amino acids in biological samples like human hair. rsc.org

Advanced Automation and High-Throughput Methodologies for DNP-Amino Acid Analysis

The demand for analyzing large numbers of samples in fields like clinical diagnostics, food science, and metabolomics has spurred the development of automated and high-throughput methods for amino acid analysis. Manual pre-column derivatization, a traditional step in analyzing DNP-amino acids, is often tedious and a source of variability. youtube.com

Modern analytical workflows are increasingly incorporating automated liquid handling systems for sample preparation, derivatization, and injection. waters.comresearchgate.net Innovations such as in-needle derivatization, where the derivatization reaction occurs within the autosampler needle just prior to injection, significantly enhance throughput. nih.gov This approach not only doubles the number of samples that can be analyzed in a single batch by eliminating the need for separate reaction vials but also reduces the consumption of costly derivatization reagents. nih.gov

These automated systems, when coupled with ultra-high-performance liquid chromatography (UHPLC), can reduce analysis times significantly compared to conventional HPLC without compromising resolution. jasco-global.com The integration of micro-buffer exchange systems with automated analytical instruments further enables high-throughput screening. nih.gov Such advancements are critical for making the analysis of DNP-derivatized amino acids, including DNP-DL-leucine, more efficient, reproducible, and scalable for large-scale research and quality control applications. waters.com

Technology/MethodDescriptionKey Advantage(s)
iPDAQ In-needle Pre-column Derivatization for Amino acids Quantification. The derivatization process is automated and occurs online within the HPLC injection needle. nih.govImproves throughput up to two-fold; reduces reagent consumption; minimizes manual error. nih.gov
Automated Liquid Handlers Robotic platforms (e.g., Andrew+ platform) that automate sample preparation, including derivatization steps. waters.comFrees up analyst time; improves reproducibility and standardization across labs. waters.com
UHPLC Systems Ultra-High-Performance Liquid Chromatography uses columns with smaller particles to achieve faster separations. jasco-global.comReduces analysis time significantly (e.g., 5-fold) while maintaining high resolution. jasco-global.com
Integrated HT Workflow Combines micro-buffer exchange systems with automated analytical instruments for comprehensive sample processing and analysis. nih.govEnables screening at representative concentrations; reduces hands-on time and overall run time. nih.gov

Integration with Multi-Omics Research Platforms

The analysis of D-amino acids, once thought to be rare in higher organisms, is becoming a key area in metabolomics, with links to various physiological and pathological states. nih.gov The precise quantification of amino acid enantiomers using reagents like DNP-DL-leucine's precursors provides a critical data layer for multi-omics studies, which aim to deliver a holistic view of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com

Dysregulated amino acid metabolism is a hallmark of numerous diseases, including cancer. nih.gov By derivatizing amino acids, researchers can use standard reversed-phase LC-MS setups—the same platforms commonly used for proteomics—to perform quantitative amino acid analysis. nih.gov This methodological overlap facilitates the parallel measurement of the proteome and the "amino-metabolome" from the same biological sample, enabling direct correlation between protein expression levels and amino acid pools. nih.govmdpi.com

For example, an integrated analysis could reveal how the altered expression of enzymes involved in leucine (B10760876) metabolism (identified via proteomics) correlates with the concentrations of L- and D-leucine (quantified using DNP-based derivatization) in a disease state. Such integrated approaches are powerful for uncovering novel biochemical pathways, identifying biomarkers, and understanding complex disease mechanisms that would be missed by single-omics analyses. nih.govmdpi.comnih.gov

Potential for DNP-DL-leucine Analogs in Exploratory Biochemical Tool Development

Beyond its role in analytical chemistry, the unique structure of N-(2,4-Dinitrophenyl)-DL-leucine provides a scaffold for developing novel biochemical tools. The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. nih.gov This property can be exploited to generate specific antibodies against DNP-leucine. Such antibodies could form the basis of highly sensitive and specific immunoassays (e.g., ELISA) for the detection of DNP-leucine or for immunoprecipitation of proteins that have been covalently modified by DNP-leucine analogs.

Furthermore, analogs of DNP-DL-leucine could be synthesized to serve as molecular probes. For instance, incorporating a photo-reactive group or a clickable alkyne tag onto the leucine or DNP moiety could create a tool for photo-affinity labeling or activity-based protein profiling to identify and characterize amino acid transporters or enzymes that interact with leucine. The study of leucine's keto analogues, such as 2-ketoisocaproate, in protein synthesis also points to the value of using structural analogs to probe metabolic pathways. nih.gov The modification of peptides with D-leucine has been shown to enhance their bioactivity and stability, suggesting that DNP-D-leucine analogs could be developed as part of novel therapeutic or diagnostic agents. mdpi.com The "transconjugation" phenomenon, where the DNP group can potentially transfer from its amino acid carrier to proteins in vivo, also opens up speculative but intriguing possibilities for in-situ protein labeling studies. nih.gov

Q & A

Basic Research Question

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/0.1% TFA, retention time ~12.5 min.
  • NMR : δ 8.6–8.8 ppm (aromatic protons), δ 1.5–1.7 ppm (leucine CH2/CH3).
  • Mass Spectrometry : ESI-MS expected [M+H]+ = 330.1 .

How should researchers design experiments to investigate the stability of N-(2,4-DNP)-DL-leucine under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : UV irradiation (254 nm) for 24 hrs; quantify photodegradation products (e.g., nitroso derivatives).
  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life at 4°C .

What methodological pitfalls arise when using N-(2,4-DNP)-amino acids in enzymatic assays, and how can they be mitigated?

Advanced Research Question

  • Interference with Absorbance : DNP’s strong absorbance at 360 nm may overlap with enzyme cofactors (e.g., NADH). Use stopped-flow assays or dual-wavelength detection.
  • Non-Specific Binding : Pre-incubate with BSA (1% w/v) to block hydrophobic interactions .

How does the steric bulk of the 2,4-DNP group influence the conformational analysis of N-(2,4-DNP)-DL-leucine in solution?

Advanced Research Question
Circular Dichroism (CD) and molecular dynamics simulations reveal restricted rotation of the leucine side chain due to DNP’s planar aromatic ring. This steric hindrance stabilizes specific dihedral angles (e.g., χ1 = −60°), impacting peptide backbone flexibility .

What are the best practices for quantifying N-(2,4-DNP)-DL-leucine in complex biological matrices?

Basic Research Question

  • Extraction : Acid precipitation (10% TFA) followed by SPE (C18 cartridges).
  • Quantification : LC-MS/MS with MRM transitions (330.1 → 183.0 for quantification; 330.1 → 210.1 for confirmation) .

How can researchers address batch-to-batch variability in N-(2,4-DNP)-DL-leucine synthesis?

Advanced Research Question

  • Quality Control : Implement in-process checks (TLC at 30-min intervals; Rf = 0.6 in ethyl acetate/hexane 1:1).
  • Statistical DOE : Use factorial design to optimize reaction time and equivalents of DNFB .

What computational tools are validated for predicting the physicochemical properties of N-(2,4-DNP)-amino acids?

Basic Research Question

  • LogP Prediction : Use MarvinSketch (ChemAxon) or ACD/Labs. Experimental logP for N-(2,4-DNP)-DL-leucine = 2.1 ± 0.3.
  • pKa Estimation : DNP group lowers α-amino pKa to ~6.8, altering ionization in physiological conditions .

How is N-(2,4-DNP)-DL-leucine utilized in studying amino acid transport mechanisms?

Advanced Research Question
The DNP group acts as a fluorescent quencher in Förster Resonance Energy Transfer (FRET) assays. Co-immobilize with FITC-labeled transporters on liposomes; monitor uptake via fluorescence recovery after photobleaching (FRAP) .

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